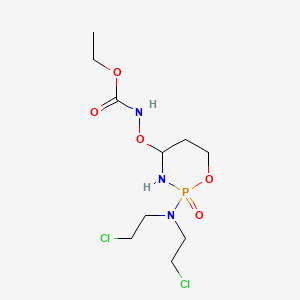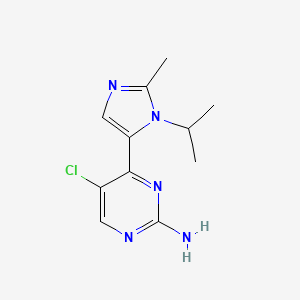
(1H-1,2,3-Triazol-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Triazole-1-methanol is a heterocyclic compound that contains a five-membered ring with three nitrogen atoms and two carbon atoms. This compound is part of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable building block in organic synthesis .
Méthodes De Préparation
1H-Triazole-1-methanol can be synthesized through several methods. One common approach involves the reaction of 1,3-diamino-triazole with methanol under alkaline conditions . Industrial production methods often utilize continuous flow conditions with copper-on-charcoal as a heterogeneous catalyst to achieve high yields and functional group tolerance .
Analyse Des Réactions Chimiques
1H-Triazole-1-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole aldehydes or acids.
Reduction: Reduction reactions can convert the triazole ring into other nitrogen-containing heterocycles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1H-Triazole-1-methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.
Industry: The compound is used in the production of dyes, photographic materials, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of (1H-1,2,3-Triazol-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other non-covalent interactions with active site residues of enzymes, leading to inhibition of their activity . This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparaison Avec Des Composés Similaires
1H-Triazole-1-methanol can be compared with other triazole derivatives, such as 1,2,3-triazole and 1,2,4-triazole. While all these compounds share the triazole ring structure, their chemical properties and biological activities can vary significantly. For example, 1,2,4-triazoles are often more potent than 1,2,3-triazoles in certain biological assays . The unique substitution pattern and functional groups attached to the triazole ring in (1H-1,2,3-Triazol-1-yl)methanol contribute to its distinct chemical behavior and applications .
Similar Compounds
- 1,2,3-Triazole
- 1,2,4-Triazole
- 1-Methyl-1H-1,2,4-triazole
- 1-Benzyl-1H-1,2,3-triazole
Propriétés
Formule moléculaire |
C3H5N3O |
|---|---|
Poids moléculaire |
99.09 g/mol |
Nom IUPAC |
triazol-1-ylmethanol |
InChI |
InChI=1S/C3H5N3O/c7-3-6-2-1-4-5-6/h1-2,7H,3H2 |
Clé InChI |
JPMCMQORJRTDKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=N1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[3-(3-oxopropyl)phenyl]carbamate](/img/structure/B8306085.png)

![2-Benzo[b]thiophen-7-yl-phenol](/img/structure/B8306099.png)

![[2-(2-Chloro-benzyloxy)-ethyl]-(trans-4-methyl-cyclohexyl)-amine](/img/structure/B8306119.png)
![4-Chloro-2-[(pyridin-4-ylmethyl)-amino]-thiazole-5-carbaldehyde](/img/structure/B8306125.png)




![N-[(1-ethyl-2-pyrrolidinyl)-methyl]-2,6-dichloronicotinamide](/img/structure/B8306174.png)



